Potassium cycloheptyltrifluoroborate
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Overview
Description
Potassium cycloheptyltrifluoroborate is a boron-containing compound with the molecular formula C7H13BF3K. This compound is characterized by its stability and unique reactivity patterns, making it a valuable reagent in synthetic chemistry .
Preparation Methods
The preparation of potassium cycloheptyltrifluoroborate typically involves the reaction of cycloheptylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The synthetic route can be summarized as follows:
- The intermediate is then treated with potassium fluoride to yield this compound .
Cycloheptylboronic acid: is reacted with to form an intermediate boron complex.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Potassium cycloheptyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium cycloheptyltrifluoroborate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium cycloheptyltrifluoroborate involves its ability to act as a source of the cycloheptyl group in chemical reactions. In cross-coupling reactions, it serves as a stable reservoir for the reactive boronate form, which can then participate in the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Potassium cycloheptyltrifluoroborate is unique among organotrifluoroborates due to its stability and reactivity patterns. Similar compounds include:
Potassium cyclohexyltrifluoroborate: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.
Potassium phenyltrifluoroborate: Contains a phenyl group and is used in similar cross-coupling reactions.
Potassium methyltrifluoroborate: Contains a methyl group and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its ability to provide the cycloheptyl group in a stable and reactive form, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
potassium;cycloheptyl(trifluoro)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BF3.K/c9-8(10,11)7-5-3-1-2-4-6-7;/h7H,1-6H2;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQLVLJWFMWZNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCCCC1)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718665 |
Source
|
Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218908-72-5 |
Source
|
Record name | Borate(1-), cycloheptyltrifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218908-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium cycloheptyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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